2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H13N3OS2 |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C11H13N3OS2/c1-7-4-9(8(2)14(7)3)10(15)5-16-11-13-12-6-17-11/h4,6H,5H2,1-3H3 |

InChI Key |

FPFFBBBEPNYABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)CSC2=NN=CS2 |

Origin of Product |

United States |

Biological Activity

The compound 2-((1,3,4-thiadiazol-2-yl)thio)-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

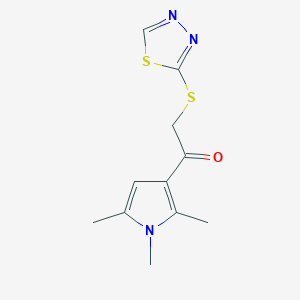

Chemical Structure

The molecular structure of the compound can be represented by the following formula:

This structure includes a thiadiazole ring and a pyrrole moiety, which are significant contributors to its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : A study found that certain thiadiazole derivatives demonstrated higher activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli compared to standard antibiotics .

- Antifungal Activity : The same derivatives were effective against fungal strains such as Aspergillus niger, indicating their potential as antifungal agents .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are noteworthy. A series of studies have highlighted that thiadiazole derivatives can inhibit inflammatory responses effectively. For example:

- Inhibition of COX Enzymes : Some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Molecular docking studies revealed that certain thiadiazole compounds bind effectively to COX-2 with lower binding energies than traditional anti-inflammatory drugs like diclofenac .

Anticancer Activity

Thiadiazoles are also investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action : The anticancer activity may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as urease and COX, disrupting critical metabolic pathways.

- Cellular Interaction : The compound may interact with cellular receptors or pathways involved in inflammation and cell growth regulation.

Comparison with Similar Compounds

Core Heterocyclic Systems

- 1,3,4-Thiadiazole Derivatives (): Compounds such as 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) share the 1,3,4-thiadiazole core but differ in substituents. These analogs typically exhibit yields of 68–88% and melting points ranging from 132–170°C, suggesting robust synthetic feasibility and moderate thermal stability .

- Sulfoxide-Containing Ketones () : Derivatives like 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one) replace the thiadiazole with a sulfoxide group. These compounds show melting points (~137°C) comparable to thiadiazole analogs, indicating similar crystalline packing efficiencies despite divergent electronic profiles .

Substituent Effects

- Trimethylpyrrole vs. Phenoxy/Acetamide Groups: The target compound’s 1,2,5-trimethylpyrrole group introduces steric hindrance absent in ’s phenoxy-acetamide derivatives (e.g., 5f, 5g).

- Thioether Linkage : The thioether bridge in the target compound is structurally analogous to the sulfur-containing linkages in ’s oxadiazole-thiadiazole hybrids (e.g., 6e , 6k ), which demonstrated antifungal activity via ergosterol biosynthesis inhibition .

Physicochemical Properties

Melting Points and Stability

| Compound Class | Example Compound | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 1,3,4-Thiadiazole | 5h (Benzylthio) | 133–135 | 88 |

| Sulfoxide Ketones | 1f | 137.3–138.5 | — |

| Oxadiazole-Thiadiazole | 6e | >250 (decomp.) | 70–85 |

The target compound’s melting point is expected to align with 5h (133–135°C) or 1f (~137°C), given shared sulfur linkages. However, the trimethylpyrrole group may elevate the melting point due to increased molecular symmetry .

Spectroscopic Data

- NMR Shifts : and report characteristic thiadiazole proton shifts at δ 2.22–2.52 (methyl groups) and aromatic protons at δ 7.3–7.6. The trimethylpyrrole moiety in the target compound would likely show upfield-shifted methyl signals (δ ~2.2–2.5) and distinct pyrrole proton environments (δ ~6.5–7.0) .

- Mass Spectrometry : Thiadiazole derivatives in exhibit molecular ions at m/z 400–550, consistent with the target compound’s expected molecular weight (~350–400 g/mol).

Antifungal Potential

- Oxadiazole-Thiadiazole Hybrids () : Compounds 6e , 6k , and 6r showed MIC values comparable to ketoconazole against Candida spp., attributed to ergosterol biosynthesis disruption. The target compound’s thiadiazole-thioether structure may confer similar activity, though the trimethylpyrrole group could modulate target binding .

- Lack of Direct Evidence: No antifungal data exists for the exact target compound, necessitating further assays to confirm bioactivity.

Q & A

Q. What synthetic methodologies are effective for preparing derivatives containing the 1,3,4-thiadiazole and pyrrole moieties?

A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for thioether bond formation between thiadiazole and pyrrole derivatives. Equimolar reactants (1.00 mmole each) are stirred for 1 hour, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid . For analogous compounds, hydrazine hydrate in glacial acetic acid under reflux (4 hours) is used to form pyrazole intermediates, with ethanol recrystallization for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key characterization techniques include:

- H NMR : Chemical shifts for aromatic protons (δ 7.18–7.83 ppm), methyl groups (δ 2.40 ppm), and NH groups (δ 7.28 ppm) confirm substituent positions .

- IR : Stretching frequencies for C=O (~1650–1700 cm) and C-S (~650–750 cm^{-1) verify functional groups .

- Elemental analysis : Agreement between calculated and observed values (e.g., C 49.79% vs. 50.00%) ensures purity .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous ω-(5-arylamino-1,3,4-thiadiazol-2-thio)-acetophenones exhibit antifungal activity against Candida albicans and Aspergillus niger, suggesting potential for further evaluation . Thiophene-containing derivatives (e.g., 3,5-di(thien-2-yl)-pyrazoles) show cytotoxicity and antimicrobial properties, which can guide preliminary screening protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Introduce electron-withdrawing (e.g., -NO, -Cl) or electron-donating (e.g., -CH, -OCH) groups on the pyrrole or thiadiazole rings. For example, para-tolyl substituents increase thermal stability (mp 166–168°C) compared to ortho-tolyl analogs (mp 147–149°C) .

- Bioisosteric replacement : Replace the thiadiazole ring with triazole or tetrazole moieties to assess changes in biological activity .

Q. How can contradictory data in biological assays be resolved?

- Dose-response studies : Confirm activity thresholds using gradient concentrations (e.g., 0.1–100 µM).

- Control experiments : Rule out solvent interference (e.g., DMSO toxicity) and validate assays with standard reference compounds (e.g., fluconazole for antifungal tests) .

- Statistical validation : Use ANOVA or Student’s t-test to ensure significance (p < 0.05) across replicates .

Q. What advanced analytical techniques are suitable for studying reaction mechanisms involving this compound?

- DFT calculations : Model transition states for thioether bond formation to optimize catalytic conditions .

- LC-MS/MS : Track intermediates in real-time to identify rate-limiting steps .

- X-ray crystallography : Resolve molecular geometry and non-covalent interactions (e.g., hydrogen bonding in NH-substituted thiadiazoles) .

Q. How can solvent and catalyst selection impact synthetic efficiency?

- Solvent polarity : PEG-400 enhances reaction homogeneity and reduces side reactions compared to ethanol or DMF .

- Catalyst screening : Acidic clays (pH 12.5) improve yields (~60–88%) over neutral catalysts .

- Green chemistry : Choline chloride-urea mixtures reduce toxicity and waste in chalcone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.